![molecular formula C17H15NOSe B15212089 Isoxazole, 3-(4-methylphenyl)-5-[(phenylseleno)methyl]- CAS No. 833462-32-1](/img/structure/B15212089.png)
Isoxazole, 3-(4-methylphenyl)-5-[(phenylseleno)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Phenylselanyl)methyl)-3-(p-tolyl)isoxazole is a compound that features a unique combination of a phenylselanyl group and a p-tolyl group attached to an isoxazole ring
Vorbereitungsmethoden
The synthesis of 5-((Phenylselanyl)methyl)-3-(p-tolyl)isoxazole typically involves the reaction of phenylselanyl chloride with a suitable isoxazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
5-((Phenylselanyl)methyl)-3-(p-tolyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form the corresponding selenoxide.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding a simpler isoxazole derivative.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-((Phenylselanyl)methyl)-3-(p-tolyl)isoxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-((Phenylselanyl)methyl)-3-(p-tolyl)isoxazole involves its interaction with molecular targets, such as enzymes or receptors. The phenylselanyl group can participate in redox reactions, influencing the activity of target molecules. The isoxazole ring may also interact with biological pathways, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-((Phenylselanyl)methyl)-3-(p-tolyl)isoxazole include:
Methyl p-tolyl sulfide: Similar in structure but contains a sulfur atom instead of selenium.
Methyl p-tolyl sulfoxide: An oxidized form of methyl p-tolyl sulfide.
p-Tolyl group derivatives: Compounds containing the p-tolyl group attached to different functional groups.
The uniqueness of 5-((Phenylselanyl)methyl)-3-(p-tolyl)isoxazole lies in the presence of the phenylselanyl group, which imparts distinct chemical and biological properties compared to its sulfur analogs.
Eigenschaften
CAS-Nummer |
833462-32-1 |
|---|---|
Molekularformel |
C17H15NOSe |
Molekulargewicht |
328.3 g/mol |
IUPAC-Name |
3-(4-methylphenyl)-5-(phenylselanylmethyl)-1,2-oxazole |
InChI |
InChI=1S/C17H15NOSe/c1-13-7-9-14(10-8-13)17-11-15(19-18-17)12-20-16-5-3-2-4-6-16/h2-11H,12H2,1H3 |
InChI-Schlüssel |
OOVUFWDZTJOLCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)C[Se]C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



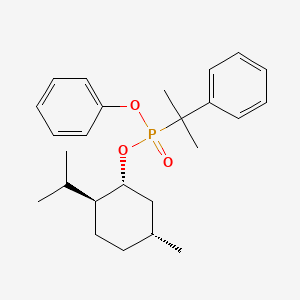
![3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B15212013.png)
![9-Cyclopropyl-6-fluoro-8-methoxy-7-{[(4-methoxyphenyl)methyl]amino}[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B15212019.png)

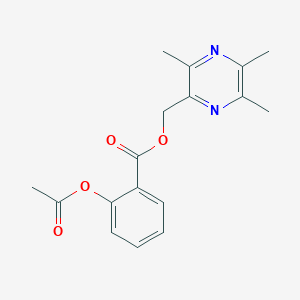
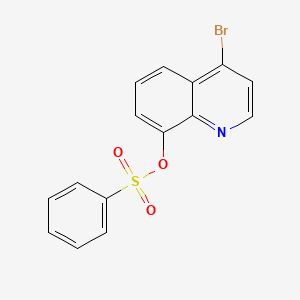

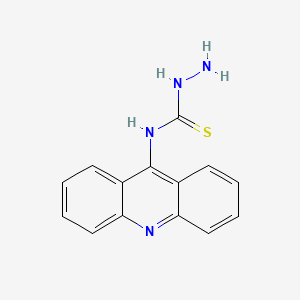
![2-((6-((5-Methyl-2-oxodihydrofuran-3(2H)-ylidene)methyl)benzo[d][1,3]dioxol-5-yl)amino)acetonitrile](/img/structure/B15212052.png)

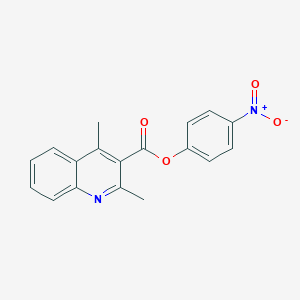
![6-Octylfuro[2,3-d]pyrimidin-2(1H)-one](/img/structure/B15212069.png)

